molecular formula C9H6F3NO2 B1309743 2-Methoxy-5-(trifluoromethoxy)benzonitrile CAS No. 886500-03-4

2-Methoxy-5-(trifluoromethoxy)benzonitrile

Cat. No.: B1309743
CAS No.: 886500-03-4
M. Wt: 217.14 g/mol
InChI Key: FJFWRXJVLWLALW-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C9H6F3NO2 and a molecular weight of 217.14 g/mol . It is known for its unique structural features, which include a methoxy group and a trifluoromethoxy group attached to a benzonitrile core. This compound is of significant interest in various fields of scientific research due to its distinctive chemical properties.

Scientific Research Applications

2-Methoxy-5-(trifluoromethoxy)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and agrochemicals

Safety and Hazards

The safety information for 2-Methoxy-5-(trifluoromethoxy)benzonitrile indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(trifluoromethoxy)benzonitrile typically involves the introduction of the methoxy and trifluoromethoxy groups onto a benzonitrile core. One common method involves the reaction of 2-methoxy-5-nitrobenzonitrile with trifluoromethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the nitro group with the trifluoromethoxy group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halogens, nucleophiles, and bases are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed:

    Substitution Products: Various substituted benzonitriles.

    Oxidation Products: Quinones.

    Reduction Products: Amines.

    Coupling Products: Biaryl compounds.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, as it can interact with cellular targets such as enzymes and receptors. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-5-(trifluoromethoxy)benzonitrile is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct chemical and physical properties. The trifluoromethoxy group, in particular, enhances the compound’s stability and lipophilicity, making it valuable in various research applications .

Properties

IUPAC Name

2-methoxy-5-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c1-14-8-3-2-7(4-6(8)5-13)15-9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFWRXJVLWLALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407573
Record name 2-methoxy-5-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886500-03-4
Record name 2-methoxy-5-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886500-03-4
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